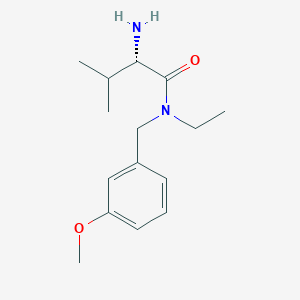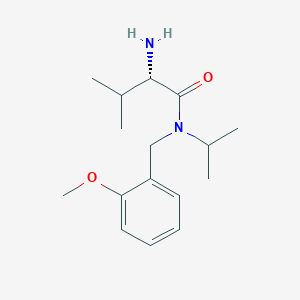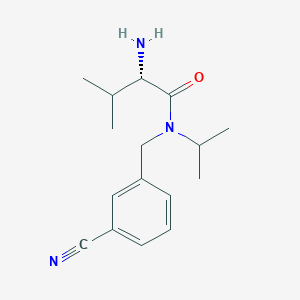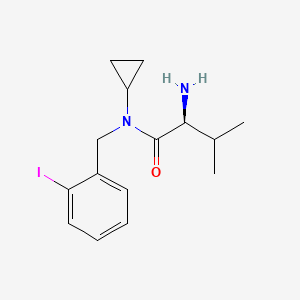
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide is a chiral amide compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropyl group, a methoxy-benzyl group, and a chiral center, making it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide typically involves the following steps:
Formation of the Chiral Intermediate: The chiral center is introduced using enantioselective synthesis methods. One common approach is the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Amide Bond Formation: The amide bond is formed by coupling the chiral intermediate with the appropriate amine and carboxylic acid derivatives under mild conditions, often using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-benzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond or the cyclopropyl group, potentially yielding amines or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alkanes.
Substitution: Functionalized benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide has several research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows for selective binding to these targets, influencing biological pathways and processes. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide
- 2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide (racemic mixture)
- 2-Amino-N-cyclopropyl-N-benzyl-3-methyl-butyramide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for enantioselective interactions, making it valuable in applications where stereochemistry is crucial.
Propiedades
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)15(17)16(19)18(13-7-8-13)10-12-5-4-6-14(9-12)20-3/h4-6,9,11,13,15H,7-8,10,17H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMJVCXUOZZBOI-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=CC=C1)OC)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)OC)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














